molecular formula C22H21N5O5 B2680789 2-(2,5-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-76-9

2-(2,5-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2680789
CAS No.: 898446-76-9
M. Wt: 435.44
InChI Key: PPVVSKPTCRLKDD-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
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Biological Activity

2-(2,5-Dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898442-53-0) is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C22H21N5O5C_{22}H_{21}N_{5}O_{5} with a molecular weight of 435.4 g/mol. The structure features a purine core which is significant for its interactions within biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example:

  • Mechanism : The compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
  • Case Study : A study demonstrated that derivatives of purine compounds showed significant cytotoxicity against human cancer cell lines, suggesting that this compound could similarly affect cancer cells through related pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of purine derivatives has been explored extensively:

  • Study Findings : In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX (cyclooxygenase), which are crucial in inflammatory processes. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of related purine derivatives have been noted:

  • Mechanism : These compounds disrupt bacterial DNA synthesis and function, leading to bactericidal effects.
  • Research Evidence : Various studies have reported the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:

  • Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.
  • Metabolism : Preliminary data suggest that it may be metabolized by liver enzymes, leading to active metabolites that contribute to its biological effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known purine derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound AModerateHighLow
Compound BHighModerateModerate
2-(2,5-Dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo High High Moderate

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-4-32-13-7-5-12(6-8-13)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-11-14(30-2)9-10-16(15)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVVSKPTCRLKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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